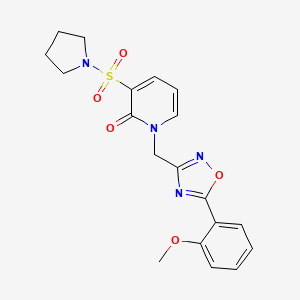
(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic intermediate . It belongs to the class of organic compounds known as benzofurans . Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The compound can be synthesized from 1-methyl-imidazole-4-carboxylic acid . Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The compound can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride . It can be used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects can be expected to vary depending on the specific target and mode of action .
Advantages and Limitations for Lab Experiments
(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several advantages for lab experiments, such as its high purity, stability, and selectivity for various receptors. This compound can also be easily synthesized in large quantities, which makes it a cost-effective tool for scientific research. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for the research on (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of this compound and its effects on various physiological processes. Another direction is to explore the potential applications of this compound in material science, such as the synthesis of new functional materials with unique properties. Additionally, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new drug candidates for various diseases.
Synthesis Methods
The synthesis of (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves a multi-step process that includes the reaction of 2-chloro-4-methylimidazole with 2-pyridylpiperazine in the presence of a base, followed by the reaction with methyl chloroformate. The final product is obtained after purification using column chromatography. The yield of this compound is around 60-70%, and the purity is determined using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of various neurotransmitter receptors such as the dopamine receptor and the serotonin receptor. In material science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous polymers.
Safety and Hazards
properties
IUPAC Name |
(1-methylimidazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-10-12(16-11-17)14(20)19-8-6-18(7-9-19)13-4-2-3-5-15-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHGWRCEMSJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)

![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)